2-(3,5-Dimethylbenzoyl)-6-methylpyridine
Overview
Description
“2-(3,5-Dimethylbenzoyl)-6-methylpyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring substituted with a 3,5-dimethylbenzoyl group at the 2-position and a methyl group at the 6-position .Chemical Reactions Analysis
The reactivity of “this compound” would be expected to be similar to other pyridine derivatives. Pyridines typically undergo electrophilic substitution reactions more readily at the 3-position due to the electron-donating effect of the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other pyridine derivatives. Pyridines are typically polar, have a strong odor, and can act as a base .Scientific Research Applications
Photochemical Dimerization in Pyridines
Research by Taylor and Kan (1963) in the field of photochemistry highlighted the photochemical dimerization of various 2-aminopyridines and 2-pyridones, including 6-methylpyridines. This study is pivotal in understanding the chemical behavior of pyridine derivatives under ultraviolet irradiation, a process that leads to the formation of 1,4-dimers. These findings have implications for the broader understanding of 2-(3,5-Dimethylbenzoyl)-6-methylpyridine's behavior under similar conditions (Taylor & Kan, 1963).
Interligand C-C Coupling in Coordination Chemistry
A study by Arevalo, Riera, and Pérez (2017) delves into the realm of coordination chemistry, demonstrating interligand C-C coupling in complexes containing 2-methylpyridine. This work is crucial in understanding the complex chemistry involving this compound, particularly in the context of its interactions with other ligands in metal complexes (Arevalo, Riera, & Pérez, 2017).
Organometallic Complexes and Catalysis
Ionkin, Marshall, and Wang's (2005) work on mono-cyclometalated Pt(II) complexes, involving derivatives of 4-methylpyridine, offers insights into the application of this compound in the development of novel organometallic complexes. This research could be instrumental in catalysis and the development of new materials (Ionkin, Marshall, & Wang, 2005).
Implications in Medicinal Chemistry
Research in medicinal chemistry, as highlighted by Bagdi, Santra, Monir, and Hajra (2015), discusses the synthesis and applications of imidazopyridines, which are structurally related to this compound. This study emphasizes the importance of such compounds in drug development and material science (Bagdi, Santra, Monir, & Hajra, 2015).
Safety and Hazards
Future Directions
The potential applications and future directions for “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would depend on its physical and chemical properties, as well as its reactivity. Pyridine derivatives have found use in many areas, including the pharmaceutical industry, the manufacture of dyes and resins, and as solvents and reagents in chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the hiv-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV virus, making it a common target for antiviral drugs .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target protein, leading to the observed effects .
Biochemical Pathways
The compound’s potential interaction with the hiv-1 reverse transcriptase suggests that it may affect the replication pathway of the hiv virus .
Result of Action
If the compound does indeed interact with the hiv-1 reverse transcriptase, it could potentially inhibit the replication of the hiv virus, leading to a decrease in viral load .
properties
IUPAC Name |
(3,5-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)9-13(8-10)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGPAYRBLLGPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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